5-(2-甲基-苯并咪唑-1-基)-5-氧代戊酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

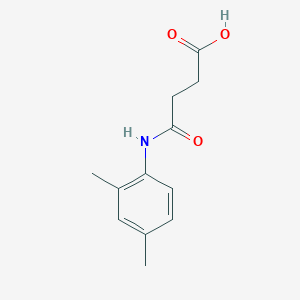

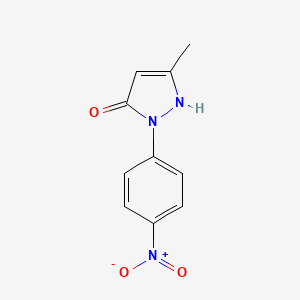

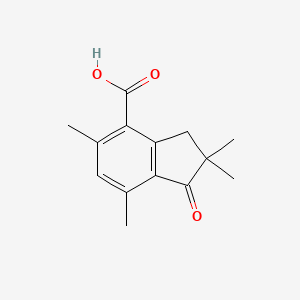

The compound 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid is a derivative of benzoimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but its structure suggests that it is related to the class of compounds discussed in the research. Benzoimidazole derivatives are known for their biological activity and potential therapeutic applications.

Synthesis Analysis

The synthesis of related compounds involves the reaction of imidazole derivatives with other organic acids or esters. In the first paper, the synthesis of 2-amino-5-azolylpentanoic acids is described, where 2-(Boc-amino)-5-bromopentanoic acid t-butyl ester is treated with imidazoles under basic conditions, followed by acidolytic deprotection to yield the desired products . Although the exact synthesis of 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of benzoimidazole derivatives is characterized by the presence of an imidazole ring fused to a benzene ring. The substitution of the imidazole ring with a methyl group and the pentanoic acid moiety suggests that the compound would have distinct chemical behavior compared to its unsubstituted analogs. The structure-activity relationships discussed in the first paper indicate that the identity and substitution of the azoles are crucial for the biological activity of these compounds .

Chemical Reactions Analysis

The chemical reactions involving benzoimidazole derivatives typically include substitutions, deprotections, and reactions with acids or esters. The first paper mentions the alkylation of tetrazole and the introduction of a nitrile group at the 2-position of the imidazole ring . These reactions are indicative of the types of chemical transformations that benzoimidazole derivatives can undergo.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid are not explicitly provided in the papers, we can infer that the compound would exhibit properties typical of benzoimidazole derivatives. These might include moderate solubility in organic solvents, potential for hydrogen bonding due to the presence of the oxo and carboxylic acid groups, and a certain degree of acidity due to the pentanoic acid moiety. The second paper describes the use of IR and 1HNMR spectra for elucidating the structures of related compounds, which suggests that these techniques could also be used to analyze the physical and chemical properties of 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid .

科学研究应用

DNA 结合特性

苯并咪唑衍生物,类似于 Hoechst 33258,表现出对双链 B-DNA 小沟的强结合亲和力,特别针对富含 AT 的序列。这些化合物已被用作细胞生物学中的荧光 DNA 染料,用于染色体和细胞核染色、流式细胞术和植物染色体分析。它们独特的结合特性使它们成为分子生物学和药物设计中的宝贵工具,提供了对 DNA 序列识别和结合机制的见解 (Issar 和 Kakkar,2013)。

液晶研究

对亚甲基连接的液晶二聚体的研究,包括与苯并咪唑在结构上相关的化合物,揭示了独特向列相的存在。这些二聚体表现出导致扭曲弯曲向列相形成的过渡性质,这归因于它们的弯曲几何形状。此类研究有助于我们了解液晶相及其在显示技术中的潜在应用 (Henderson 和 Imrie,2011)。

合成方法

苯并咪唑衍生物已使用多种方法合成,展示了它们在有机合成中的多功能性。这些化合物是苯并咪唑、喹喔啉和苯并[二氮杂卓]合成中的关键中间体,突出了它们在药物化学和药物发现中的重要性。开发这些化合物的有效合成路线对于探索它们的治疗潜力至关重要 (Ibrahim,2011)。

药物化学和治疗应用

苯并咪唑衍生物已证明具有广泛的药理活性,包括抗菌、抗病毒、抗糖尿病、抗癌、抗蠕虫和抗炎特性。它们的结构多样性和修饰其组成的能力促进了具有增强疗效和降低毒性的新治疗剂的开发。这些化合物在药物发现中发挥着重要作用,突出了苯并咪唑衍生物在解决各种健康状况方面的重要性 (Vasuki 等,2021)。

未来方向

属性

IUPAC Name |

5-(2-methylbenzimidazol-1-yl)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-9-14-10-5-2-3-6-11(10)15(9)12(16)7-4-8-13(17)18/h2-3,5-6H,4,7-8H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWINMESZIVCYBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355234 |

Source

|

| Record name | 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid | |

CAS RN |

402944-82-5 |

Source

|

| Record name | 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Chlorophenyl)sulfanyl]-4-(dimethylamino)-3-buten-2-one](/img/structure/B1298717.png)

![5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde](/img/structure/B1298721.png)

![ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1298738.png)

![5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298743.png)